Lipophilicity Advantage of the 4-Bromo-ortho-tolyl Substitution Pattern Over the 4-Fluoro Analog
The measured/calculated logP of 4-bromo-N-(2-methylphenyl)benzamide is 4.347 (Fluorochem, computational) or 4.08–4.01 (Molbase/Chemscene, calculated), whereas the 4-fluoro analog 4-fluoro-N-(2-methylphenyl)benzamide has a calculated logP of 3.043 (ChemDiv) or XLogP of 2.8 (chem960.com). This demonstrates an approximately 1.2–1.5 log unit increase in lipophilicity attributable to bromine substitution versus fluorine . The higher logP of the bromo compound translates to enhanced membrane permeability potential and distinct chromatographic retention behavior, which is a critical selection criterion in fragment-based screening where logP governs both target engagement and non-specific binding risk.
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.35 (Fluorochem); logP = 4.01 (Chemscene); XLogP3-AA = 3.7 (Hit2Lead) |
| Comparator Or Baseline | 4-Fluoro-N-(2-methylphenyl)benzamide: cLogP = 3.043 (ChemDiv); XLogP = 2.8 (chem960.com) |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.5 log units relative to 4-fluoro analog |
| Conditions | Computed logP values from multiple independent sources (ACD/Labs, ChemAxon, or XLogP3); no unified experimental measurement |
Why This Matters
Procurement decisions for lipophilicity-sensitive screening cascades (e.g., Rule-of-5 compliance, BBB penetration studies) must account for the bromo-fluoro logP differential, as using the 4-fluoro congener alters physicochemical property space by over a full log unit.
